molecular formula C6H11ClF3N B3029347 2-(Trifluoromethyl)piperidine hydrochloride CAS No. 627533-08-8

2-(Trifluoromethyl)piperidine hydrochloride

Cat. No.: B3029347
CAS No.: 627533-08-8
M. Wt: 189.60
InChI Key: LUBQESPBTCELOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)piperidine hydrochloride is a chemical compound with the molecular formula C6H10F3N · HCl. It is a piperidine derivative where a trifluoromethyl group is attached to the second carbon of the piperidine ring. This compound is known for its significant applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the enantioselective iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides . This method leverages the electron-withdrawing effect of the trifluoromethyl group to increase reactivity, allowing for the generation of multiple stereogenic centers in a single operation.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)piperidine hydrochloride often involves large-scale chemical synthesis using readily available starting materials and catalysts. The process may include steps such as bromination, nucleophilic substitution, and hydrogenation under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and reduced piperidine derivatives .

Scientific Research Applications

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)piperidine hydrochloride
  • 1-(2-Chloroethyl)piperidine hydrochloride
  • 2-Piperidineethanol hydrochloride

Comparison: Compared to other similar compounds, 2-(Trifluoromethyl)piperidine hydrochloride is unique due to the position of the trifluoromethyl group on the piperidine ring. This positioning significantly influences its chemical reactivity and biological activity. For instance, the electron-withdrawing effect of the trifluoromethyl group at the second position enhances the compound’s stability and reactivity in various chemical reactions .

Properties

IUPAC Name

2-(trifluoromethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-3-1-2-4-10-5;/h5,10H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBQESPBTCELOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735258
Record name 2-(Trifluoromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627533-08-8
Record name 2-(Trifluoromethyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-2-(Trifluoromethyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)piperidine hydrochloride
Reactant of Route 2
2-(Trifluoromethyl)piperidine hydrochloride
Reactant of Route 3
2-(Trifluoromethyl)piperidine hydrochloride
Reactant of Route 4
2-(Trifluoromethyl)piperidine hydrochloride
Reactant of Route 5
2-(Trifluoromethyl)piperidine hydrochloride
Reactant of Route 6
2-(Trifluoromethyl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.